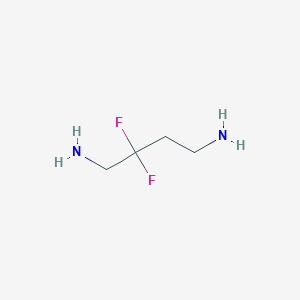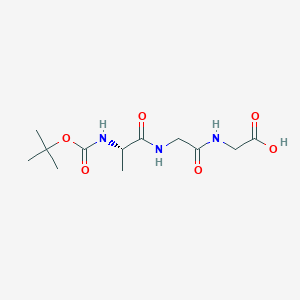![molecular formula C36H53NaO5S B039513 Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate CAS No. 113267-17-7](/img/structure/B39513.png)
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate, commonly known as STPP, is a white crystalline powder that is widely used in various industrial applications. This compound is a sodium salt of a polyphosphate ester of phenol sulfonic acid. It is an important ingredient in detergents, food additives, and water treatment chemicals. STPP has been extensively studied for its chemical properties, synthesis method, and various applications in scientific research.
作用機序
STPP acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as calcium, magnesium, and iron, and prevents them from reacting with other compounds. STPP also acts as a surfactant by reducing the surface tension of water, which enhances the solubility of hydrophobic compounds. The mechanism of action of STPP depends on the concentration, pH, and temperature of the solution.
生化学的および生理学的効果
STPP has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as phosphatases and proteases, which are involved in various metabolic pathways. STPP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, the physiological effects of STPP on human health are not well understood, and further research is needed to evaluate its safety and toxicity.
実験室実験の利点と制限
STPP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. It is also a versatile compound that can be used in various applications such as protein purification, chromatography, and drug delivery. However, STPP has some limitations in lab experiments. It can interfere with the activity of some enzymes and proteins, which can affect the accuracy of the results. STPP can also form complexes with metal ions that are essential for some biological processes, which can affect the physiological functions of cells.
将来の方向性
There are several future directions for the research on STPP. One area of research is the development of new synthesis methods that can produce STPP with higher purity and yield. Another area of research is the evaluation of the safety and toxicity of STPP on human health and the environment. Further research is also needed to explore the potential applications of STPP in drug delivery, gene therapy, and environmental analysis. The development of new analytical techniques for the detection and quantification of STPP in complex matrices is also an important area of research.
合成法
STPP can be synthesized by reacting sodium carbonate with phosphoric acid and phenol. The reaction produces sodium phenoxide, which is then reacted with phosphorus pentoxide to form STPP. The synthesis process involves multiple steps, and the purity of the product depends on the reaction conditions and the quality of the starting materials. The purity of STPP can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
STPP has a wide range of applications in scientific research. It is used as a surfactant and dispersant in various biological and biochemical assays. STPP is also used as a buffer and stabilizer in protein purification and chromatography. It is used in the preparation of liposomes, which are widely used in drug delivery and gene therapy. STPP is also used as a chelating agent for heavy metal ions in environmental analysis and wastewater treatment.
特性
CAS番号 |
113267-17-7 |
|---|---|
製品名 |
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |
分子式 |
C36H53NaO5S |
分子量 |
620.9 g/mol |
IUPAC名 |
sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |
InChI |
InChI=1S/C36H54O5S.Na/c1-28(2)13-8-14-29(3)15-9-16-30(4)17-10-18-31(5)19-11-20-32(6)21-12-22-33(7)23-24-34-27-35(37)25-26-36(34)41-42(38,39)40;/h13,15,17,19,21,23,25-27,37H,8-12,14,16,18,20,22,24H2,1-7H3,(H,38,39,40);/q;+1/p-1/b29-15+,30-17+,31-19+,32-21+,33-23+; |
InChIキー |
KZRNDKRJTAFZFC-UHFFFAOYSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)/C)/C)/C)/C)/C)C.[Na+] |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |
同義語 |
hexaprenylhydroquinone sulfate HPQS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



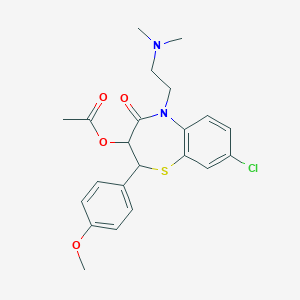
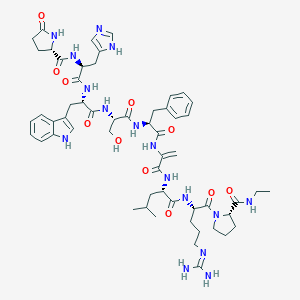
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
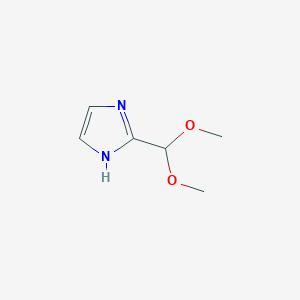
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
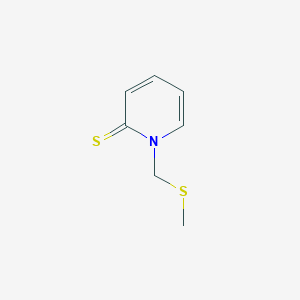
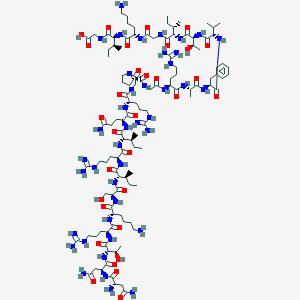
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
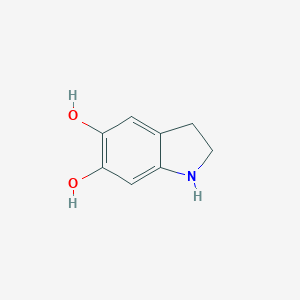
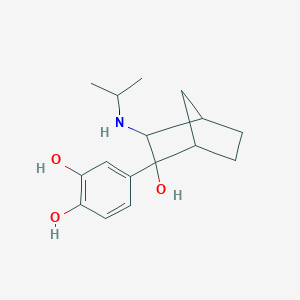
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
